1',5',7'-Trimethylspiro[[1,3]dioxolane-2,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
1',5',7'-trimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)11-10(7-8)13(12(15)14(11)3)16-4-5-17-13/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGNNOWUAQNPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2C)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one typically involves several steps:
Starting Materials: The synthesis begins with indoline and dioxolane derivatives.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the spiro linkage.
Catalysts: Catalysts such as Lewis acids are often used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions produce various substituted derivatives.
Scientific Research Applications
1',5',7'-Trimethylspiro[[1,3]dioxolane-2,3'-indolin]-2'-one is a compound of interest in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications in detail, drawing from diverse sources and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have revealed that it inhibits the growth of bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications on the spiro structure can enhance its antimicrobial efficacy .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound. Animal models have shown that this compound can mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms are still under investigation but may involve the modulation of neuroinflammatory pathways .
Organic Light Emitting Diodes (OLEDs)
In material science, this compound has been explored for its application in OLEDs due to its favorable photophysical properties. Studies indicate that its unique structure allows for efficient light emission and stability under operational conditions. The incorporation of this compound into OLED devices has shown promise in enhancing device performance and longevity .
Photovoltaic Cells
The compound's properties also lend themselves to applications in photovoltaic technology. Research has demonstrated that it can be used as a donor material in organic solar cells, where it contributes to improved charge transport and light absorption characteristics. This application is particularly relevant as the demand for sustainable energy solutions continues to rise .
Case Study 1: Anticancer Research
A notable study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing alterations in apoptosis-related gene expression .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, highlighting its potential as a therapeutic agent against resistant strains .
Mechanism of Action
The mechanism of action of 1’,5’,7’-Trimethylspiro[[1,3]dioxolane-2,3’-indolin]-2’-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible isomerization from a closed spiro form to an open merocyanine form. This change in structure alters its optical and electronic properties, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one
- Structure : Chlorine substituent at the 5' position.
- Activity : Exhibits potent anticonvulsant activity with an ED50 of 27.97 mg/kg in the maximal electroshock (MES) test, attributed to electron-withdrawing effects enhancing receptor binding .
- Crystal Structure: Planar indolinone ring (dihedral angle: 2.24° between rings) and a distorted dioxolane ring. Stabilized by intermolecular N–H···O hydrogen bonds .
5'-Bromospiro[[1,3]dioxolane-2,3'-indolin]-2'-one
- Structure : Bromine at the 5' position.
- Synthesis : Prepared via condensation of 5-bromoisatin with ethylene glycol using p-toluenesulfonic acid .
Spiro[1,3-dioxane-2,3'-indolin]-2'-one
- Structure : Six-membered 1,3-dioxane ring instead of dioxolane.
- Comparison : The larger ring reduces ring strain but decreases conformational rigidity, leading to lower anticonvulsant activity compared to the dioxolane analog .
Positional Effects of Methyl Substituents
- 1'-Methyl vs. 5'-Chloro : Bulky substituents at the 1' position generally decrease anticonvulsant activity . However, the 1',5',7'-trimethyl derivative may compensate through synergistic effects, balancing steric hindrance and lipophilicity.
- 7'-Methyl : This position is less studied, but methylation here could enhance solubility by disrupting crystal packing, as seen in analogs with disrupted hydrogen-bonding networks .
Sulfur-Containing Analogs
Spiro[[1,3]dithiolane-2,3'-indolin]-2'-one
- Structure : Dithiolane ring replaces dioxolane.
- However, these compounds show lower anticonvulsant activity compared to oxygen analogs, possibly due to reduced hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Profiles
<sup>a</sup> LogP values estimated using substituent contribution methods.
Biological Activity
1',5',7'-Trimethylspiro[[1,3]dioxolane-2,3'-indolin]-2'-one is a member of the spiropyran family, recognized for its unique structural features and photochromic properties. This compound has garnered attention in various scientific fields due to its potential biological activities, including anticancer effects and applications in phototherapy.
Chemical Structure and Properties
The compound's structure includes a spiro linkage between an indoline and a dioxolane ring, contributing to its stability and reactivity. The general formula is , with a molecular weight of 233.26 g/mol. The compound exhibits photochromism, allowing it to change color upon exposure to light, which is significant for its biological applications.
The biological activity of this compound is primarily linked to its ability to undergo reversible isomerization when exposed to UV light. This transformation alters its optical and electronic properties, enabling interactions with biological targets such as receptors and enzymes involved in cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Viability Assays : The compound was tested against glioma cell lines, showing significant cytotoxicity with half-maximal effective concentration (EC50) values ranging from 10 nM to 100 nM depending on the cell line tested .
| Cell Line | EC50 (nM) | Mechanism |
|---|---|---|
| U87 | 13 | Induces apoptosis |
| T98 | 10 | Cell cycle arrest |
| G317 | 7.2 | mTOR pathway inhibition |
Photoresponsive Drug Delivery
The photochromic nature of this compound allows it to be utilized in targeted drug delivery systems. Upon light activation, the compound can release therapeutic agents at specific sites within the body, enhancing treatment efficacy while minimizing side effects.
Study on Glioma Cells
A screening campaign assessed the effectiveness of various spiropyran derivatives against glioma cells. The results indicated that compounds similar to this compound exhibited potent antiproliferative activity. Specifically, derivatives with modifications at the N1 position showed enhanced potency compared to unmodified versions .
Phototherapy Applications
Research has explored the use of this compound in phototherapy for skin cancers. By utilizing its photoresponsive properties, researchers have developed formulations that can selectively target cancerous tissues when activated by specific wavelengths of light.
Comparative Analysis with Similar Compounds
Comparing this compound with other spiropyrans reveals its unique advantages:
| Compound | Activity | Notes |
|---|---|---|
| 5,6-Dichloro-1,3,3-trimethylspiropyran | Fluorescent probe for sensing | Used in biological assays |
| 1,5,5-Trimethylspiropyran | Material science applications | Notably stable but less bioactive |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1',5',7'-Trimethylspiro[[1,3]dioxolane-2,3'-indolin]-2'-one?
Synthesis optimization requires attention to reaction solvents, catalysts, and temperature control. For example, highlights the use of tetrahydrofuran (THF) and triethylamine (Et3N) as critical reagents in analogous spirocyclic systems. Reaction monitoring via thin-layer chromatography (TLC) and purification through column chromatography are recommended for isolating high-purity products. Adjusting stoichiometric ratios (e.g., 1:1 molar ratios of reactants) and extending reaction times (e.g., 3 days at room temperature) can improve yields .
Q. How can spectroscopic techniques be applied to characterize the structural integrity of this compound?
A combination of <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and X-ray crystallography is essential. emphasizes the role of X-ray diffraction in resolving spirocyclic conformations, while NMR can confirm methyl group positions (1',5',7') and the dioxolane-indolinone fusion. Mass spectrometry (HRMS) should validate molecular weight (e.g., C14H15NO3 with MW 245.28 g/mol) .
Q. What theoretical frameworks guide the study of this compound’s reactivity?
Research should align with conceptual frameworks such as frontier molecular orbital (FMO) theory for predicting cycloaddition reactivity or density functional theory (DFT) for modeling steric effects from methyl substituents. and stress the importance of linking experimental design to overarching theories, such as electronic effects in spirocyclic systems .
Advanced Research Questions
Q. How can factorial design be applied to investigate the compound’s stability under varying pH and temperature conditions?
A 2<sup>k</sup> factorial design (where k = factors like pH, temperature, and solvent polarity) allows systematic analysis of degradation pathways. For instance, recommends varying pH (3–9) and temperature (25–60°C) to identify critical stability parameters. Response surface methodology (RSM) can model interactions between variables, with HPLC tracking degradation products .
Q. What computational strategies are effective for simulating intermolecular interactions between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (using GROMACS) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). highlights AI-driven tools like COMSOL Multiphysics for simulating drug-receptor interactions in silico, reducing experimental trial runs .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
Comparative studies with analogs (e.g., spiro[indoline-3,3'-pyrrolidin]-2-one derivatives in ) reveal structure-activity relationships (SAR). For example:
| Compound | Structural Feature | Reported Activity |
|---|---|---|
| 1',5',7'-Trimethyl derivative | Methyl groups at 1',5',7' positions | Enhanced metabolic stability |
| Spiro[indoline-3,3'-quinoline] | Quinoline fusion | Anticancer activity |
Such comparisons require in vitro assays (e.g., cytotoxicity on cancer cell lines) and pharmacokinetic profiling .
Q. What methodological challenges arise when reconciling contradictory data in solubility studies?
Contradictions may stem from solvent polarity effects or polymorphic forms. and advise using standardized protocols (e.g., shake-flask method) and advanced analytics (e.g., differential scanning calorimetry, DSC) to identify polymorphs. Meta-analyses of published solubility data can isolate variables like measurement temperature or particle size .
Methodological Guidelines
- Experimental Reproducibility : Document reagent purity (e.g., ≥95% by HPLC), solvent batch numbers, and equipment calibration details ().
- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral data or crystallographic coordinates ().
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling () and bioassay data () for holistic insights.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
